Lecirelin is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH) []. It belongs to the class of GnRH agonists and plays a crucial role in reproductive physiology research, particularly in animal reproduction studies. Lecirelin acts by mimicking the actions of GnRH, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland []. This action makes lecirelin a valuable tool for investigating and manipulating reproductive processes in various animal species.
Optimizing Resynchronization Protocols: Further studies are needed to refine the timing and dosage of lecirelin in resynchronization protocols for fixed-time artificial insemination and embryo transfer programs [, , , , ].
Investigating Lecirelin's Role in Pregnancy Loss: More research is necessary to fully understand the impact of lecirelin administration on pregnancy loss rates in different animal species [, ].
Exploring Novel Applications in Aquaculture: The potential of lecirelin for improving reproductive efficiency in aquaculture species warrants further investigation [, ].
Developing Sustained-Release Formulations: Research into developing long-acting lecirelin formulations could enhance its practicality and effectiveness in various applications [].
Understanding the Molecular Mechanisms of Lecirelin's Actions: Further research is needed to delve deeper into the molecular pathways involved in lecirelin's effects on gonadotropin secretion and reproductive function [].
Lecirelin is a synthetic analog of gonadotropin-releasing hormone, primarily used in veterinary medicine to stimulate reproductive processes in animals. It is classified as a peptide hormone and is recognized for its role in inducing ovulation and regulating reproductive cycles in various species, including cattle and fish. Lecirelin has gained attention for its effectiveness in enhancing reproductive performance and addressing fertility issues.
Lecirelin is derived from the natural gonadotropin-releasing hormone, which plays a critical role in the regulation of the reproductive system. It is categorized under the class of oligopeptides, specifically as a gonadotropin-releasing hormone analogue. The compound's chemical structure is characterized by a sequence of amino acids that mimic the natural hormone's action while exhibiting modified properties that enhance its biological efficacy.
Lecirelin is synthesized using solid-phase peptide synthesis, a widely adopted method for producing peptides. This technique involves several key steps:
Lecirelin's molecular formula is , with a molecular weight of approximately 1209.4 g/mol. The structure consists of a sequence of amino acids that are arranged to form a specific three-dimensional conformation essential for its biological activity.
Lecirelin undergoes various chemical reactions that can affect its stability and activity:
Common reagents used in these reactions include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation. The conditions under which these reactions occur can significantly influence the compound's stability and efficacy.
Lecirelin functions by mimicking the action of natural gonadotropin-releasing hormone, binding to specific receptors on pituitary gland cells. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are crucial for regulating ovulation and reproductive cycles.
Upon administration, Lecirelin triggers an increase in circulating levels of luteinizing hormone, leading to ovulation induction and enhanced reproductive performance in treated animals . Its effectiveness has been demonstrated in various studies involving cattle and fish species.
Lecirelin has several scientific applications, particularly in veterinary medicine:
Lecirelin (CAS 61012-19-9) is a synthetic nonapeptide with the molecular formula C₅₉H₈₄N₁₆O₁₂ and a molecular weight of 1209.40 g/mol. Its sequence is pGlu-His-Trp-Ser-Tyr-D-Tle-Leu-Arg-Pro-NHEt, where "pGlu" denotes pyroglutamic acid and "NHEt" refers to the C-terminal ethylamide group [3] [7]. Key substitutions distinguish it from native gonadotropin-releasing hormone (GnRH):
Table 1: Amino Acid Substitutions in Lecirelin vs. Native GnRH
Position | Native GnRH | Lecirelin | Functional Impact |
---|---|---|---|
1 | pGlu | pGlu (retained) | Preserves N-terminal stability |
6 | Gly | D-tert-leucine | ↑ Receptor affinity; ↑ Degradation resistance |
10 | Gly-NH₂ | Pro-NHEt | ↑ Bioactivity; ↑ Half-life |
Lecirelin exhibits 2–2.5 times greater bioactivity than native GnRH due to its structural optimizations [7]. Compared to other analogues:
Lecirelin is a white to off-white solid with stability highly dependent on storage conditions:
Table 2: Physicochemical Properties of Lecirelin
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 1209.40 g/mol | Calculated from C₅₉H₈₄N₁₆O₁₂ |
Water Solubility | 25 mg/mL (20.67 mM) | Requires ultrasonic homogenization |
DMSO Solubility | 12.1 mg/mL (10.00 mM) | Hygroscopic; use anhydrous DMSO |
Thermal Stability | ≥1 year | -20°C (lyophilized acetate salt) |
Commercial lecirelin (e.g., Supergestran®, Dalmarelin®) is formulated as an acetate salt to optimize purity and biological activity [3] [7]:
Therapeutic Applications and Pharmacological Profile
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: